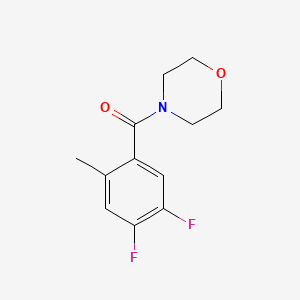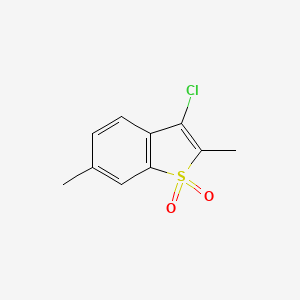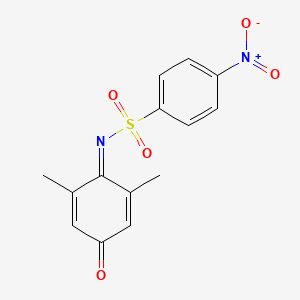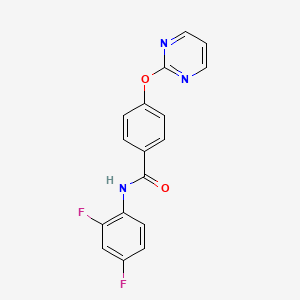
4-(4,5-difluoro-2-methylbenzoyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(4,5-difluoro-2-methylbenzoyl)morpholine" is a chemically synthesized molecule that likely exhibits unique physical and chemical properties due to the presence of difluoro-2-methylbenzoyl and morpholine groups. Research in related compounds focuses on exploring their synthesis, structure, and potential applications in various fields.
Synthesis Analysis
The synthesis of morpholine derivatives typically involves coupling reactions and the use of protecting groups to facilitate the formation of desired bonds while preventing undesirable reactions. For example, Taylor Chin et al. (2010) described the synthesis of a morpholine derivative via a coupling reaction, highlighting the importance of precise conditions for achieving high yields and desired products (Taylor Chin et al., 2010).
Molecular Structure Analysis
X-ray crystallography is a common method for analyzing the molecular structure of chemical compounds. The detailed molecular structure, including bond lengths, angles, and conformation, can be determined. This allows for insights into the compound's reactive sites and potential interactions with other molecules. For instance, Duan et al. (2014) utilized X-ray crystallography to elucidate the structure of a morpholine-based compound, demonstrating its utility in understanding compound geometry and potential intermolecular interactions (Duan et al., 2014).
Chemical Reactions and Properties
Morpholine derivatives participate in various chemical reactions, influenced by their functional groups. The presence of electron-withdrawing or electron-donating groups can significantly affect their reactivity. Research by Mamatha S.V et al. (2019) on similar compounds explored their reactivity and potential biological activities, which could provide insights into the chemical behavior of "4-(4,5-difluoro-2-methylbenzoyl)morpholine" (Mamatha S.V et al., 2019).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and stability, are crucial for understanding a compound's behavior under different conditions. These properties are determined by the molecular structure and can significantly influence the compound's applications.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards other chemical reagents, and stability in various environments, are key to predicting how the compound behaves in chemical reactions. Studies on related morpholine compounds, such as those by Sonsoles Rodriguez Aristegui et al. (2006), offer insights into the synthesis strategies and chemical properties of morpholine derivatives, which can be applied to understand "4-(4,5-difluoro-2-methylbenzoyl)morpholine" (Sonsoles Rodriguez Aristegui et al., 2006).
科学的研究の応用
Synthesis and Pharmacological Investigation
Research has explored the synthesis and pharmacological properties of compounds related to 4-(4,5-difluoro-2-methylbenzoyl)morpholine. For example, new alkoxybenzamides, particularly 3:4:5-trimethoxybenzamides with heterocyclic bases like morpholine, have been synthesized and examined for their pharmacological properties, including toxicity, tranquillizing action, and analgesic activity. These compounds have shown significant tranquillizing and analgesic effects with slight toxicity, indicating potential applications in medical research and drug development (Vargha et al., 1962).
Photophysical Characterization
Another study focused on the synthesis and X-ray structure analysis of a compound similar to 4-(4,5-difluoro-2-methylbenzoyl)morpholine, providing insights into its photophysical properties. The research highlighted the absorption spectra and emission properties of the compound, offering valuable information for applications in materials science and photophysics (Chin et al., 2010).
Catalytic Applications
The use of saturated carbene ligands for high turnover number and rapid, room-temperature amination of chloroarenes has been investigated, demonstrating the efficiency of such systems in catalysis. This research suggests potential applications in synthetic chemistry and industrial processes involving morpholine and related compounds (Stauffer et al., 2000).
Inhibition of DNA-Dependent Protein Kinase
Compounds structurally related to 4-(4,5-difluoro-2-methylbenzoyl)morpholine have been studied for their ability to inhibit DNA-dependent protein kinase (DNA-PK), with implications for enhancing the efficacy of ionizing radiation in cancer treatment. This research contributes to the understanding of DNA repair mechanisms and the development of novel therapeutic agents (Cano et al., 2010).
Antimicrobial Activity
The synthesis and antimicrobial activity of compounds derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have been explored. This research provides insights into the antimicrobial properties of morpholine derivatives and their potential applications in developing new antibacterial and antifungal agents (Janakiramudu et al., 2017).
特性
IUPAC Name |
(4,5-difluoro-2-methylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c1-8-6-10(13)11(14)7-9(8)12(16)15-2-4-17-5-3-15/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZHPDSATHVKSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N2CCOCC2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Difluoro-2-methylphenyl)(morpholin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(dimethylamino)ethyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5506050.png)
![2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzaldehyde thiosemicarbazone](/img/structure/B5506077.png)
![4-{[(4-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5506085.png)
![7-fluoro-2-methyl-3-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1H-indole](/img/structure/B5506092.png)
![6-[(4-pyrazin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5506095.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5506130.png)



![2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506151.png)

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506167.png)